molecular formula C11H22O B11962190 Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- CAS No. 38618-25-6

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)-

Cat. No.: B11962190
CAS No.: 38618-25-6
M. Wt: 170.29 g/mol
InChI Key: DTSZTPPMUGNHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C11H22O. It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with two methyl groups and one isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the hydrogenation of the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Another method involves the Grignard reaction, where 1,5-dimethyl-2-(1-methylethyl)cyclohexanone is reacted with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired cyclohexanol derivative.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- often involves catalytic hydrogenation processes. The ketone precursor is subjected to hydrogenation in large reactors using catalysts like nickel or palladium. The reaction conditions typically include high pressure (50-100 atm) and temperatures ranging from 100-150°C.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1,5-dimethyl-2-(1-methylethyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 1,5-dimethyl-2-(1-methylethyl)cyclohexanone

    Reduction: 1,5-dimethyl-2-(1-methylethyl)cyclohexane

    Substitution: 1,5-dimethyl-2-(1-methylethyl)cyclohexyl chloride

Scientific Research Applications

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:

    Cyclohexanol, 5-methyl-2-(1-methylethyl)-:

    Cyclohexanol, 2-isopropyl-5-methyl-: Another isomer with different substitution patterns on the cyclohexane ring.

Uniqueness

The uniqueness of cyclohexanol, 1,5-dimethyl-2-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other isomers may not be as effective.

Properties

CAS No.

38618-25-6

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3

InChI Key

DTSZTPPMUGNHKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.